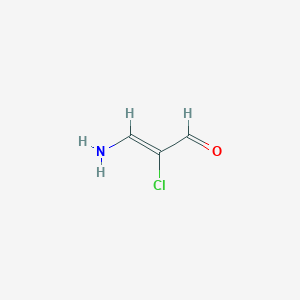
(S)-2-(1-Aminoethyl)-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1-Aminoethyl)-5-methoxyphenol is a chiral compound with significant importance in various fields of scientific research It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a methoxyphenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminoethyl)-5-methoxyphenol typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method includes the use of chiral catalysts or enzymes to achieve the desired enantiomer. For instance, the resolution of racemic mixtures can be performed using lipase-catalyzed acylation, followed by separation of the enantiomers .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Aminoethyl)-5-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of the amino group can yield primary amines.
Scientific Research Applications
(S)-2-(1-Aminoethyl)-5-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of (S)-2-(1-Aminoethyl)-5-methoxyphenol involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Aminoethylphosphonic acid: A primary amino compound with similar structural features but different functional groups.
(S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinoline-1(2H)-one: A compound with a similar aminoethyl group but a different aromatic ring structure.
Uniqueness
(S)-2-(1-Aminoethyl)-5-methoxyphenol is unique due to its specific combination of functional groups and chiral center, which imparts distinct chemical and biological properties. Its methoxyphenol ring and chiral aminoethyl group make it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-[(1S)-1-aminoethyl]-5-methoxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)8-4-3-7(12-2)5-9(8)11/h3-6,11H,10H2,1-2H3/t6-/m0/s1 |
InChI Key |
MUIJMEXMRKCHFK-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)OC)O)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12341563.png)
![4-Chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12341566.png)


![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)-phenyl]prop-2-en-1-one](/img/structure/B12341587.png)
![(E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid](/img/structure/B12341593.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B12341595.png)




![Ethyl 3-amino-2-(((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B12341640.png)

